molecular formula C14H17N3O3S B10970109 ethyl {[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10970109
M. Wt: 307.37 g/mol
InChI Key: WOAIJPRXRFZKKZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of ETHYL 2-{[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

ETHYL 2-{[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets in biological systems. The 1,2,4-triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis or protein function, which can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

ETHYL 2-{[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

ethyl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H17N3O3S/c1-4-20-12(18)9-21-14-16-15-13(17(14)2)10-5-7-11(19-3)8-6-10/h5-8H,4,9H2,1-3H3

InChI Key

WOAIJPRXRFZKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)OC

Origin of Product

United States

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